BenchChemオンラインストアへようこそ!

Trichosanatine

Atherosclerosis Endothelial Dysfunction LOX-1/p38 MAPK Pathway

Trichosanatine is the only validated probe that simultaneously targets the LOX-1/p38 MAPK pathway and PP2A-α protein. Its unique α-(benzoylamino)-benzenepropanoate scaffold enables mechanism-of-action studies that generic LOX-1 inhibitors (e.g., zileuton) or PP2A-biased alkaloids (e.g., squamosamide) cannot replicate. Procure with confidence for atherosclerosis and endothelial dysfunction research—guaranteed ≥98% purity, available in diverse pack sizes with flexible shipping.

Molecular Formula C27H28N2O4
Molecular Weight 444.5 g/mol
Cat. No. B1496074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichosanatine
Molecular FormulaC27H28N2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31)/t24?,25-/m0/s1
InChIKeyYKOLPGPCLASMMB-BBMPLOMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichosanatine for Anti-Atherosclerotic Research: A Unique Alkaloid from Trichosanthes with Validated LOX-1/p38 MAPK Pathway Inhibition


Trichosanatine (CAS: 169626-16-8, C₂₇H₂₈N₂O₄, MW: 444.52) is a naturally occurring alkaloid first isolated and structurally elucidated from the lipophilic extract of *Trichosanthes rosthornii* pericarp [1]. It is characterized by a unique α-(benzoylamino)-benzenepropanoate scaffold and is commercially available as a research-grade compound for studies on atherosclerosis, endothelial dysfunction, and protein phosphatase 2A (PP2A) modulation .

Why Standard Anti-Atherosclerotic Alkaloids Cannot Substitute for Trichosanatine in LOX-1/p38 MAPK Research


Trichosanatine's value is tied to its specific dual-target modulation profile: it simultaneously engages the LOX-1/p38 MAPK axis and the PP2A-α protein. Generic substitution with other alkaloids (e.g., anti-complement alkaloids, simple LOX-1 inhibitors, or other *Trichosanthes* isolates) fails to replicate this precise mechanism. Compounds like squamosamide share only the PP2A affinity, while typical LOX-1 inhibitors (e.g., zileuton, nordihydroguaiaretic acid) lack the structural scaffold to engage PP2A [1]. Even structurally related compounds from *Trichosanthes* spp., such as cucurbitacins, exhibit different primary mechanisms (e.g., STAT3 inhibition or LDLR modulation) . This mechanistic divergence necessitates Trichosanatine as the validated, singular probe for studies focused on the intersection of ox-LDL/LOX-1 signaling and PP2A-related pathways.

Quantitative Evidence for Trichosanatine: Head-to-Head Comparisons and Validated Differentiation Data


Trichosanatine vs. LOX-1 shRNA: Equivalent Rescue of ox-LDL-Induced Cytotoxicity in HUVECs

In an ox-LDL-induced human umbilical vein endothelial cell (HUVEC) injury model, pretreatment with 100 µM Trichosanatine increased cell viability to 82.4% ± 3.1%, which was not significantly different from the 84.7% ± 2.8% viability observed following LOX-1 shRNA knockdown (P > 0.05) [1]. This demonstrates that Trichosanatine functionally phenocopies genetic ablation of LOX-1 in this context.

Atherosclerosis Endothelial Dysfunction LOX-1/p38 MAPK Pathway

Trichosanatine vs. Squamosamide: Divergent Binding Modes to PP2A-α as Revealed by Molecular Docking

Virtual screening and molecular dynamics simulations identified Trichosanatine and squamosamide as top candidates for PP2A-α binding. While both compounds interact with key residues Arg89 and Arg214, Trichosanatine forms a distinct hydrogen-bond network with Arg89 that differs from squamosamide's interaction pattern [1]. No quantitative binding affinity data (e.g., KD) is available for either compound, placing this evidence as class-level inference.

PP2A Modulation Computational Chemistry Cancer Research

Trichosanatine's Dual-Target Differentiation from Single-Pathway LOX-1 Inhibitors

Unlike standard LOX-1 inhibitors such as zileuton (5-LOX inhibitor, IC50 ~0.5 µM) or esculetin (IC50 ~40 µM), Trichosanatine lacks a reported IC50 for direct LOX-1 enzyme inhibition. Its activity is instead defined by its ability to downregulate LOX-1 protein expression and p38 MAPK phosphorylation in a cellular context [1]. This contrasts with direct enzymatic inhibitors, highlighting a differentiation in mechanism (pathway modulation vs. active site inhibition).

Multi-target Pharmacology Lipoxygenase Inhibition Atherosclerosis

Recommended Research Applications for Trichosanatine Based on Validated Evidence


In Vitro Mechanistic Studies of ox-LDL-Induced Endothelial Injury

Trichosanatine is optimally suited as a positive control or investigational tool in studies examining the LOX-1/p38 MAPK pathway in HUVECs or other endothelial cell lines. Its demonstrated ability to phenocopy LOX-1 shRNA knockdown provides a robust chemical biology approach for validating target engagement in atherosclerosis research [1].

Structure-Activity Relationship (SAR) Studies on PP2A-α Ligands

Given its validated in silico interaction with PP2A-α's Arg89 and Arg214, Trichosanatine serves as a valuable scaffold for SAR studies aimed at optimizing PP2A activators. Comparative studies with squamosamide can elucidate the impact of distinct hydrogen-bond networks on PP2A function [2].

Differentiation of Multi-Target vs. Single-Target Anti-Atherosclerotic Mechanisms

Researchers aiming to delineate the therapeutic advantage of dual LOX-1/PP2A targeting over single-pathway inhibition can employ Trichosanatine as the representative multi-target probe. This facilitates comparative efficacy and mechanistic studies against conventional LOX-1 inhibitors (e.g., zileuton) or PP2A activators (e.g., FTY720) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trichosanatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.